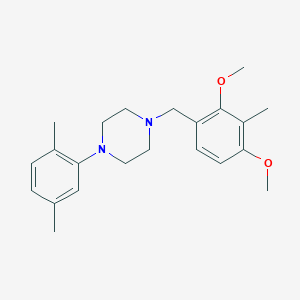
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as DOM or STP, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in the 1960s and gained popularity in the 1970s as a recreational drug. Despite its potential for abuse, DOM has also been studied for its scientific research applications.
作用机制
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine acts as a partial agonist at the 5-HT2A receptor, which is involved in modulating the effects of serotonin in the brain. By binding to this receptor, 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine can alter the activity of neurons and affect the release of neurotransmitters such as dopamine and norepinephrine. This can lead to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine are complex and not fully understood. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It can also affect the release of hormones such as cortisol and prolactin, which are involved in stress and lactation, respectively.
实验室实验的优点和局限性
One advantage of using 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin on the brain in a more targeted and specific way. However, the potential for abuse and toxicity of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine also limits its use in research.
未来方向
Future research on 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine could focus on its potential therapeutic uses, such as in the treatment of depression, anxiety, and other mood disorders. It could also be studied in combination with other psychoactive drugs to better understand their interactions and potential synergistic effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine and how it interacts with other neurotransmitter systems in the brain.
合成方法
The synthesis of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine involves several steps, starting with the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 2,5-dimethylphenylmagnesium bromide to form the corresponding Grignard reagent. This is followed by the addition of piperazine to the Grignard reagent, resulting in the formation of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine.
科学研究应用
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine has been studied for its potential use in neuroscience research. It has been found to bind to serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. By studying the effects of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2,5-dimethylphenyl)piperazine on these receptors, researchers hope to gain a better understanding of how serotonin works in the brain and how it can be targeted for therapeutic purposes.
属性
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-16-6-7-17(2)20(14-16)24-12-10-23(11-13-24)15-19-8-9-21(25-4)18(3)22(19)26-5/h6-9,14H,10-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWPQZFVLZKJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone](/img/structure/B6067463.png)
![2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6067470.png)
![1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6067476.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(4-iodophenyl)acetamide](/img/structure/B6067495.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6067503.png)

![3-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6067517.png)
![4-(2-bromophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6067519.png)
![(2-{4-[1-(1,2-dimethylpropyl)-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl]phenoxy}ethyl)dimethylamine](/img/structure/B6067520.png)
![N-(1H-imidazol-2-ylmethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6067527.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)isonicotinamide](/img/structure/B6067542.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6067549.png)

![2-{1-(2-fluorobenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6067562.png)